(1-Fluorocyclopentyl)methanamine

Descripción general

Descripción

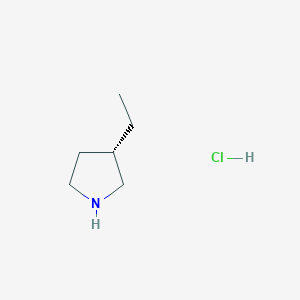

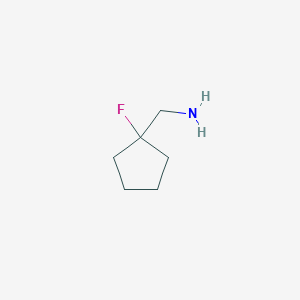

“(1-Fluorocyclopentyl)methanamine” is a chemical compound with the CAS Number: 1463052-83-6 . It has a molecular weight of 117.17 .

Molecular Structure Analysis

The molecular formula of “(1-Fluorocyclopentyl)methanamine” is C6H12FN . The InChI code is InChI=1S/C6H12FN/c7-6(5-8)3-1-2-4-6/h1-5,8H2 .

Physical And Chemical Properties Analysis

“(1-Fluorocyclopentyl)methanamine” has a molecular weight of 117.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 117.095377549 g/mol . The topological polar surface area is 26 Ų . The compound is covalently bonded and has a unit count of 1 .

Aplicaciones Científicas De Investigación

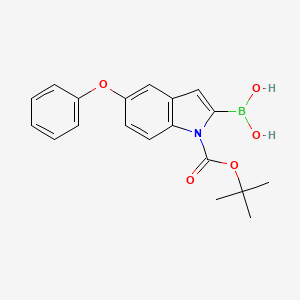

Novel Aryloxyethyl Derivatives and Antidepressant-like Activity

Research conducted by Sniecikowska et al. (2019) focused on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promise in treating depression, with one compound, NLX-204, demonstrating significant antidepressant-like activity in rat models. This study underscores the potential of aryloxyethyl derivatives of methanamines in developing new antidepressant drugs Sniecikowska et al., 2019.

Transfer Hydrogenation Reactions

A study by Karabuğa et al. (2015) explored the synthesis of quinazoline-based ruthenium complexes starting from commercially available glycine. These complexes were utilized in transfer hydrogenation reactions of acetophenone derivatives, achieving up to 99% conversion. This research highlights the application of methanamine derivatives in catalyzing efficient chemical reactions, offering a pathway to develop novel catalysts Karabuğa et al., 2015.

Synthesis of N′-substituted Oxamides

Aghekyan et al. (2013) synthesized new derivatives of (1-phenylcyclopentyl)methanamine, showcasing a broad spectrum of biological activity. The research provides insights into the synthetic pathways for creating derivatives of methanamines that could serve as precursors for further pharmaceutical development Aghekyan et al., 2013.

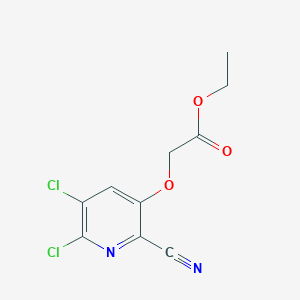

Metal Ion Sensing

A novel diarylethene derivative was synthesized by Guo et al. (2018) for selective fluorometric and colorimetric sensing of Cu(II) and Zn(II) ions. This compound demonstrated significant potential as a chemosensor for detecting metal ions, indicating the utility of methanamine derivatives in environmental monitoring and bioimaging applications Guo et al., 2018.

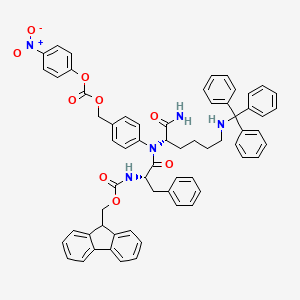

Dual Serotonin/Noradrenaline Reuptake Inhibition

Research by Whitlock et al. (2008) revealed a series of 1-(2-phenoxyphenyl)methanamines with dual serotonin and noradrenaline reuptake pharmacology. These compounds showed promise in addressing disorders related to neurotransmission, highlighting another therapeutic aspect of methanamine derivatives Whitlock et al., 2008.

Safety And Hazards

Propiedades

IUPAC Name |

(1-fluorocyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-6(5-8)3-1-2-4-6/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQVFFOIAFPUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Fluorocyclopentyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.